![molecular formula C20H19NO2S B281204 N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)

N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

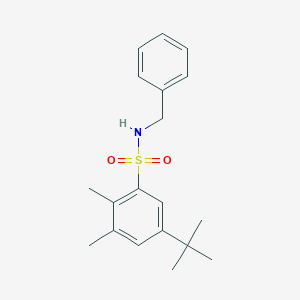

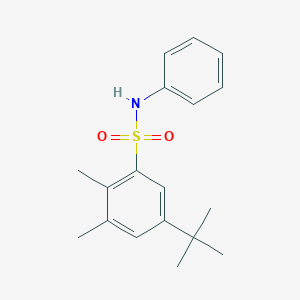

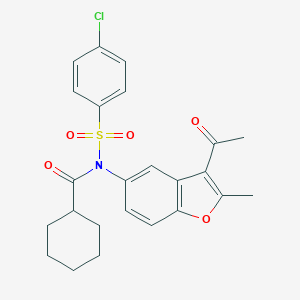

N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide, commonly known as BPS, is a sulfonamide compound that is widely used in scientific research. It is a derivative of bisphenol A, which is used in the production of polycarbonate plastics and epoxy resins. BPS is a popular alternative to bisphenol A, which has been found to have negative effects on human health and the environment.

Wirkmechanismus

BPS is believed to act as an endocrine disruptor, similar to bisphenol A. It binds to estrogen receptors and disrupts the normal hormonal balance in the body. BPS has also been found to affect the thyroid gland and alter the expression of genes involved in the regulation of metabolism.

Biochemical and Physiological Effects:

BPS has been found to have a number of biochemical and physiological effects. It has been shown to affect the growth and development of various organisms, including fish, amphibians, and mammals. BPS has also been found to affect the reproductive system, causing changes in hormone levels and fertility.

Vorteile Und Einschränkungen Für Laborexperimente

BPS has several advantages over bisphenol A in laboratory experiments. It has a higher solubility in water, which makes it easier to work with in aqueous solutions. BPS is also less toxic than bisphenol A, which makes it safer to handle. However, BPS has some limitations in laboratory experiments. It has a lower binding affinity for estrogen receptors than bisphenol A, which can make it less effective in certain assays.

Zukünftige Richtungen

There are several future directions for research on BPS. One area of interest is the long-term effects of BPS exposure on human health. Another area of research is the development of new methods for the synthesis of BPS and other sulfonamide compounds. Additionally, further research is needed to understand the mechanisms of action of BPS and its effects on various biological systems.

Synthesemethoden

BPS can be synthesized by the reaction of 4-bromo-2,4-dimethylbenzenesulfonyl chloride with 1,1'-biphenyl-4-amine in the presence of a base. The reaction yields BPS as a white solid with a melting point of 191-193°C.

Wissenschaftliche Forschungsanwendungen

BPS is widely used in scientific research as a substitute for bisphenol A. It is used in various fields such as pharmacology, toxicology, and environmental science. BPS is used to study the effects of endocrine disruptors on human health and the environment. It is also used to investigate the mechanisms of action of various drugs and chemicals.

Eigenschaften

Molekularformel |

C20H19NO2S |

|---|---|

Molekulargewicht |

337.4 g/mol |

IUPAC-Name |

2,4-dimethyl-N-(4-phenylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C20H19NO2S/c1-15-8-13-20(16(2)14-15)24(22,23)21-19-11-9-18(10-12-19)17-6-4-3-5-7-17/h3-14,21H,1-2H3 |

InChI-Schlüssel |

FUNUJGOIJYHWQP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C |

Kanonische SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-tert-butylphenyl)sulfonyl]cyclohexanecarboxamide](/img/structure/B281121.png)

![Methyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281123.png)

![Methyl 5-{(cyclohexylcarbonyl)[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281126.png)

![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)

![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)

![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)

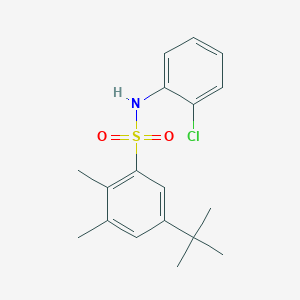

![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)